Chemical structure and properties of ethyl 4,6-dioxoheptanoate
Chemical structure and properties of ethyl 4,6-dioxoheptanoate
An In-depth Technical Guide to Ethyl 4,6-dioxoheptanoate
Abstract
Ethyl 4,6-dioxoheptanoate is a dicarbonyl compound featuring a β-keto ester moiety, a structural motif of significant interest in synthetic organic chemistry. Its unique arrangement of functional groups—two ketones and an ester—imparts a rich and versatile reactivity profile, making it a valuable building block for the synthesis of more complex molecular architectures, including heterocyclic compounds and potential pharmaceutical intermediates. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, spectroscopic signature, and synthetic utility of ethyl 4,6-dioxoheptanoate. We delve into the critical concept of keto-enol tautomerism, detail robust analytical methodologies for its characterization, and present field-proven insights into its handling and application for researchers, scientists, and professionals in drug development.
Chemical Identity and Physicochemical Properties
Structure and Nomenclature
Ethyl 4,6-dioxoheptanoate is characterized by a seven-carbon chain with ketone functionalities at positions 4 and 6, and an ethyl ester at position 1. This structure, particularly the 1,3-dicarbonyl system (at C4 and C6), is the primary determinant of its chemical behavior.
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IUPAC Name: Ethyl 4,6-dioxoheptanoate
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Synonyms: While not widely commercialized, it can be considered a derivative of succinylacetone (4,6-dioxoheptanoic acid).[1][2]
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Molecular Formula: C₉H₁₄O₄
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Molecular Weight: 186.20 g/mol
Caption: Chemical Structure of Ethyl 4,6-dioxoheptanoate.
Physicochemical Data
Precise experimental data for ethyl 4,6-dioxoheptanoate is not extensively published. Therefore, the following properties are estimated based on data from structurally similar β-keto esters, such as ethyl 2,4-dioxohexanoate and the parent acid, 4,6-dioxoheptanoic acid.[2][3]
| Property | Estimated Value | Source / Basis |
| CAS Number | Not assigned. (Parent Acid: 51568-18-4) | [1] |
| Physical Form | Light yellow liquid or low-melting solid | Analogy to similar β-keto esters[3] |
| Boiling Point | ~110-120 °C at reduced pressure (~5-10 mmHg) | Extrapolated from similar structures[3] |
| Density | ~1.1 g/cm³ | Analogy to similar β-keto esters |
| Solubility | Soluble in common organic solvents (e.g., ethanol, diethyl ether, ethyl acetate, dichloromethane). Limited solubility in water. | General properties of esters |
| Refractive Index | ~1.47 | Analogy to similar β-keto esters[3] |
Spectroscopic Characterization: A Validating System
Accurate structural confirmation is paramount. The following sections describe the expected spectroscopic data which together form a self-validating system for the identification and purity assessment of ethyl 4,6-dioxoheptanoate.
¹H NMR Spectroscopy (400 MHz, CDCl₃)
The proton NMR spectrum is expected to be complex due to the presence of keto-enol tautomerism. The signals described below correspond to the primary keto form.
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δ ~1.25 (t, 3H, J ≈ 7.1 Hz): This triplet corresponds to the methyl protons (-O-CH₂-CH₃ ) of the ethyl ester group. The triplet multiplicity arises from coupling to the adjacent methylene protons.
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δ ~2.20 (s, 3H): A sharp singlet for the terminal methyl protons (CH₃ -C=O) at the C7 position.
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δ ~2.60 (t, 2H, J ≈ 6.5 Hz): A triplet representing the methylene protons at C2 (-CH₂ -CH₂-C=O), adjacent to the ester carbonyl.
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δ ~2.85 (t, 2H, J ≈ 6.5 Hz): A triplet for the methylene protons at C3 (-CH₂-CH₂ -C=O).
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δ ~3.70 (s, 2H): A singlet for the active methylene protons at C5 (-C(=O)-CH₂ -C(=O)-), situated between the two ketone groups.
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δ ~4.15 (q, 2H, J ≈ 7.1 Hz): This quartet represents the methylene protons (-O-CH₂ -CH₃) of the ethyl ester, coupled to the methyl protons.
Insight: In practice, the signal for the active methylene protons at C5 (δ ~3.70) may be broadened or diminished, and a new, sharp singlet may appear in the enol region (δ ~5.5-6.0 ppm), indicating the presence of the enol tautomer. The integration of these peaks allows for the quantification of the keto-enol ratio.
¹³C NMR Spectroscopy (100 MHz, CDCl₃)
The carbon NMR spectrum provides a clear map of the carbon framework.[4]
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δ ~14.1: Methyl carbon of the ethyl ester (-O-CH₂-C H₃).
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δ ~29.9: Terminal methyl carbon (C H₃-C=O).
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δ ~27.8: Methylene carbon at C2.
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δ ~39.0: Methylene carbon at C3.
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δ ~49.5: Active methylene carbon at C5.
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δ ~61.0: Methylene carbon of the ethyl ester (-O-C H₂-CH₃).
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δ ~172.0: Carbonyl carbon of the ethyl ester (C =O).
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δ ~200.5: Ketone carbonyl carbon at C4.
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δ ~206.0: Ketone carbonyl carbon at C6.
Infrared (IR) Spectroscopy
IR spectroscopy is highly effective for identifying the key functional groups in the molecule. The carbonyl (C=O) stretching region is particularly informative.[5][6]
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~2980-2850 cm⁻¹: C-H stretching vibrations of the alkyl groups.
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~1735-1745 cm⁻¹: A strong, sharp absorption peak characteristic of the ester carbonyl (C=O) stretch.[7]
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~1715 cm⁻¹: A strong, sharp absorption peak for the ketone carbonyl (C=O) stretches. This band may appear broadened or as a doublet due to the two distinct ketone environments and potential Fermi resonance.
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~1640-1580 cm⁻¹: A broad, medium-intensity peak may be observed if a significant concentration of the enol tautomer is present, corresponding to the C=C stretch of the enol.
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~1250-1150 cm⁻¹: A strong C-O stretching band associated with the ester linkage.
Mass Spectrometry (Electron Ionization)
Mass spectrometry provides crucial information on the molecular weight and fragmentation pattern, confirming the overall structure.
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Molecular Ion (M⁺): A peak at m/z = 186, corresponding to the molecular weight of the compound.
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Key Fragments:
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m/z = 141: Loss of the ethoxy group (•OCH₂CH₃, 45 Da). This is a common fragmentation for ethyl esters.[8]
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m/z = 113: McLafferty rearrangement, leading to the loss of ethylene (28 Da) from the ester, followed by loss of a methyl radical.
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m/z = 88: A characteristic fragment for ethyl esters resulting from a McLafferty rearrangement.[9]
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m/z = 43: A prominent peak corresponding to the acetyl cation ([CH₃CO]⁺).
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The Chemistry of Keto-Enol Tautomerism
A defining characteristic of β-dicarbonyl compounds is their existence as an equilibrium mixture of keto and enol tautomers. This equilibrium is fundamental to the molecule's reactivity, acting as a latent pool of nucleophilic character at the α-carbon.[10]
The active methylene group at C5 is flanked by two electron-withdrawing carbonyl groups, rendering its protons significantly acidic (pKa ≈ 11 in DMSO). Deprotonation leads to a highly resonance-stabilized enolate anion. Protonation of this enolate on oxygen yields the enol form.
Caption: Acid or base-catalyzed keto-enol tautomerism of ethyl 4,6-dioxoheptanoate.
The position of this equilibrium is highly dependent on the solvent. In non-polar solvents, the enol form is favored due to stabilization via intramolecular hydrogen bonding. In polar, protic solvents, which can hydrogen bond with the keto form, the keto tautomer tends to be more prevalent.
Synthesis and Reactivity
Synthetic Protocol: Acylation of Ethyl Acetoacetate
A robust and logical synthesis involves the acylation of the enolate of a β-keto ester with an appropriate acylating agent. A plausible route is the reaction of the dianion of ethyl acetoacetate with ethyl 3-oxobutanoate. A more direct method would be the acylation of ethyl levulinate enolate. Below is a representative protocol for such a transformation.
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- 2. 4,6-DIOXOHEPTANOIC ACID | 51568-18-4 [chemicalbook.com]
- 3. ethyl 2,4-dioxohexanoate, 13246-52-1 [thegoodscentscompany.com]
- 4. C-13 nmr spectrum of ethyl ethanoate analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl acetate doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. spectroscopyonline.com [spectroscopyonline.com]
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